![molecular formula C13H9ClO3 B6369414 4-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261915-17-6](/img/structure/B6369414.png)
4-(2-Chloro-5-hydroxyphenyl)benzoic acid, 95%
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)benzoic acid, commonly known as 4-chloro-3-hydroxybenzoic acid, is a widely used organic compound. It is a white crystalline solid that is soluble in water and ethanol and is widely used in the synthesis of organic compounds. The compound has a wide range of applications in pharmaceuticals, cosmetics, and other industries.
Mechanism of Action
4-(2-Chloro-5-hydroxyphenyl)benzoic acid acts as a proton acceptor in the presence of an acid. This allows the compound to react with other compounds to form new products. The reaction is believed to involve the formation of a carbanion intermediate, which is then attacked by the other compound to form the product.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi and to possess anti-inflammatory and anti-allergic properties. It has also been found to possess antifungal, antiviral, and antiparasitic activity. In addition, the compound has been found to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-5-hydroxyphenyl)benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also highly soluble in water and ethanol, which makes it easy to work with. In addition, the compound has a wide range of applications in pharmaceuticals, cosmetics, and other industries.
However, there are some limitations to using the compound in laboratory experiments. The compound can be toxic if ingested or inhaled, and it can be irritating to the skin and eyes. In addition, the compound can react with other compounds to form new products, which can be difficult to control.
Future Directions
There are several potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)benzoic acid. The compound could be used to synthesize new compounds with potential applications in pharmaceuticals, cosmetics, and other industries. In addition, the compound could be used to study the biochemical and physiological effects of other compounds. Finally, the compound could be used to develop new methods for synthesizing organic compounds.
Synthesis Methods
4-(2-Chloro-5-hydroxyphenyl)benzoic acid can be synthesized from the reaction of 2-chloro-5-hydroxybenzoic acid and 4-chlorobenzoic acid. The reaction is carried out in the presence of anhydrous sodium carbonate and anhydrous sodium sulfate as catalysts. The reaction is carried out at a temperature of 140-150°C for about 2 hours. The product is then purified by recrystallization.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)benzoic acid has been widely used in scientific research. It has been used in the synthesis of several important compounds such as 2-chloro-5-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde. It has also been used in the synthesis of a variety of other compounds such as 2-chloro-5-hydroxybenzamide and 4-chloro-3-hydroxybenzamide. In addition, the compound has been used in the synthesis of a range of pharmaceuticals such as antifungal agents and anti-inflammatory agents.
properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-6-5-10(15)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLORYMIUZUGSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683308 |
Source
|
Record name | 2'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-17-6 |
Source
|
Record name | 2'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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